z-8-Tetradecenyl acetate

Description

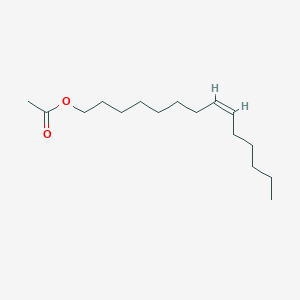

Structure

3D Structure

Properties

IUPAC Name |

[(Z)-tetradec-8-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGHIFSDFDWSOD-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35835-80-4 | |

| Record name | (Z)-8-Tetradecen-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ecological Occurrence and Role of Z 8 Tetradecenyl Acetate

Identification as a Sex Pheromone Component in Specific Insect Species

(Z)-8-Tetradecenyl acetate (B1210297) has been identified as a key component of the sex pheromone blends of several insect species, primarily within the order Lepidoptera. Its presence can be as a primary attractant or as a secondary component that modulates the signal of the primary pheromone.

Primary Component in Pheromone Blends

In some moth species, (Z)-8-tetradecenyl acetate is a major constituent of the female-produced sex pheromone, essential for attracting conspecific males.

Planotortrix octo : This leafroller moth utilizes a pheromone blend where (Z)-8-tetradecenyl acetate is a principal component. nih.gov It is accompanied by trace amounts of (Z)-10-tetradecenyl acetate. nih.gov

Ctenopseustis obliquana : The pheromone of this species is a blend of (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate. nih.gov

The production of (Z)-8-tetradecenyl acetate in these species is linked to the expression levels of a specific Δ10-desaturase enzyme in the pheromone glands. nih.gov Higher expression of this enzyme is observed in species that use this compound as a key part of their pheromone blend. nih.gov

Secondary or Minor Component in Pheromone Blends

Plum Fruit Moth (Grapholita funebrana) : The sex pheromone of this species is a complex mixture that includes (Z)-8-tetradecenyl acetate as a significant secondary component. The full blend consists of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-dodecen-1-ol, (Z)-8-tetradecenyl acetate, and (Z)-10-tetradecenyl acetate. nih.gov

Oriental Fruit Moth (Grapholita molesta) : While the primary components for this species are different, the addition of (Z)-8-tetradecenyl acetate to synthetic lures has been shown to inhibit the attraction of G. molesta males, highlighting its role in species differentiation. nih.gov

Interspecific and Intraspecific Variation in Pheromone Blends

The precise composition and ratios of pheromone components, including (Z)-8-tetradecenyl acetate, are critical for species recognition and can vary significantly both between different species and within a single species across different geographical areas.

Species-Specific Ratios and Constituent Blends

The specificity of chemical communication in insects is often achieved through unique blends of compounds in precise ratios. slu.se

Planotortrix and Ctenopseustis Sibling Species : The sibling species of P. octo, P. excessana, uses a different blend of (Z)-5-tetradecenyl acetate and (Z)-7-tetradecenyl acetate, demonstrating how a shift in pheromone components contributes to reproductive isolation. nih.gov Similarly, the sibling species of C. obliquana, C. herana, uses only (Z)-5-tetradecenyl acetate. nih.gov

Plum Fruit Moth (Grapholita funebrana) : The specific ratio of the five components in the pheromone blend of G. funebrana, including (Z)-8-tetradecenyl acetate at around 30 parts relative to the primary component, is crucial for attracting conspecific males and maintaining reproductive isolation from the closely related Oriental fruit moth. nih.gov

Table 1: Pheromone Blend Composition in Select Lepidopteran Species

| Species | Primary Components | Secondary/Minor Components |

| Planotortrix octo | (Z)-8-tetradecenyl acetate | (Z)-10-tetradecenyl acetate (trace amounts) nih.gov |

| Ctenopseustis obliquana | (Z)-5-tetradecenyl acetate, (Z)-8-tetradecenyl acetate | |

| Grapholita funebrana | (Z)-8-dodecenyl acetate (100 parts) | (E)-8-dodecenyl acetate (1 part), (Z)-8-dodecen-1-ol (2 parts), (Z)-8-tetradecenyl acetate (30 parts), (Z)-10-tetradecenyl acetate (5 parts) nih.gov |

Geographic Variation in Pheromone Composition

Pheromone blends can exhibit variation among different populations of the same species, which can be a driver of evolutionary divergence. slu.se

Agrotis ipsilon (Black Cutworm Moth) : Studies have shown geographic variation in the pheromone blend of this species across a wide range, including Europe, North America, and North Africa. oup.com While the primary components are (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-11-hexadecenyl acetate, the relative ratios of these components can differ between populations. oup.com For instance, in North American populations, (Z)-7-dodecenyl acetate is often the most abundant component, whereas in some Palearctic populations, (Z)-11-hexadecenyl acetate is more prevalent. oup.com

Adoxophyes spp. : Significant geographical variations in the sex pheromone composition have been observed in different populations of Adoxophyes moths in pear orchards. researchgate.net These variations often involve different ratios of (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. researchgate.net

Functional Roles in Insect Behavior and Reproductive Isolation

The primary function of (Z)-8-tetradecenyl acetate, as part of a sex pheromone blend, is to mediate sexual communication, leading to mate location and courtship. The specificity of these blends plays a vital role in preventing interbreeding between closely related species, thus maintaining reproductive isolation. nih.govslu.se

The presence of (Z)-8-tetradecenyl acetate in the pheromone of the Plum Fruit Moth (G. funebrana) and its inhibitory effect on the Oriental Fruit Moth (G. molesta) is a clear example of its role in ensuring species-specific mating. nih.gov Field tests have demonstrated that adding (Z)-8-tetradecenyl acetate to lures containing the primary pheromone components of G. molesta significantly reduces the capture of G. molesta males, without negatively impacting the attraction of G. funebrana males. nih.gov This antagonistic effect on a closely related species underscores the importance of minor pheromone components in refining the chemical signal and preventing costly hybridization attempts.

In some cases, the response to pheromone components can be influenced by host plant volatiles. The interaction between insect-produced pheromones and plant-derived chemical cues can enhance the specificity and effectiveness of the signal, further influencing insect behavior and ecological interactions. entomoljournal.comslu.se

Attraction and Conspecific Recognition

(Z)-8-Tetradecenyl acetate is a primary attractant and a key mediator of conspecific recognition in several moth species. tandfonline.com In these species, the female releases a specific pheromone blend containing (Z)-8-Tetradecenyl acetate to signal her presence and readiness to mate to nearby males. nih.gov Males, in turn, have evolved specialized olfactory receptors that are highly sensitive to this compound, allowing them to locate the female from a distance. scispace.com

A notable example is found in the leafroller moth genus Planotortrix. The species Planotortrix octo utilizes a sex pheromone that is almost exclusively composed of (Z)-8-Tetradecenyl acetate. oup.comoup.com This high specificity ensures that only P. octo males are strongly attracted, facilitating successful mating within the species. oup.comoup.com Similarly, in the genus Ctenopseustis, the species Ctenopseustis obliquana uses a pheromone blend that includes (Z)-8-Tetradecenyl acetate to attract conspecific males. nih.govplos.org The presence and specific ratio of this compound are critical for male response, demonstrating its integral role in mate recognition. scispace.com

The following table details several insect species that utilize (Z)-8-Tetradecenyl acetate for attraction and conspecific recognition:

| Species | Family | Role of (Z)-8-Tetradecenyl Acetate |

| Planotortrix octo | Tortricidae | Major sex pheromone component. oup.comoup.complos.org |

| Ctenopseustis obliquana (Auckland population) | Tortricidae | Major component of a two-part sex pheromone blend. nih.govscispace.comnih.gov |

| Grapholita funebrana (Plum fruit moth) | Tortricidae | Secondary component of the female sex pheromone. purdue.edu |

Modulation of Behavioral Responses by Blend Ratios

The behavioral response of male moths to sex pheromones is often not a simple reaction to a single compound but is finely tuned to the specific ratio of multiple components in the pheromone blend. psu.edu The presence of (Z)-8-Tetradecenyl acetate in a specific proportion relative to other compounds can be the difference between strong attraction, weak attraction, or even repulsion.

In the case of Ctenopseustis obliquana from the Auckland region, females produce a pheromone blend of (Z)-8-Tetradecenyl acetate and (Z)-5-tetradecenyl acetate in approximately an 80:20 ratio. scispace.comnih.gov This specific ratio is optimal for attracting males of this population. Deviations from this ratio can lead to a reduced male response. scispace.com In contrast, populations of the same species from Christchurch use a completely different pheromone blend, and males from this population are not attracted to the Auckland-type pheromone. nih.gov

For the Oriental fruit moth, Grapholita molesta, while (Z)-8-dodecenyl acetate is the major pheromone component, the addition of other compounds in precise ratios is critical for eliciting the full range of male mating behaviors. psu.edu Although (Z)-8-Tetradecenyl acetate is a secondary component in the pheromone of the related plum fruit moth, Grapholita funebrana, its presence and proportion in the blend are important for the specificity of the signal. purdue.edu

The following table provides examples of how blend ratios involving (Z)-8-Tetradecenyl acetate affect behavioral responses:

| Species | Pheromone Blend Components and Ratio | Behavioral Effect |

| Ctenopseustis obliquana (Auckland population) | (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate (approx. 80:20). scispace.comnih.gov | Optimal attraction of conspecific males. scispace.com |

| Planotortrix octo | (Z)-8-tetradecenyl acetate and (Z)-10-tetradecenyl acetate (98:2). plos.org | Attraction of conspecific males. |

| Grapholita funebrana | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-tetradecenyl acetate, and (Z)-10-tetradecenyl acetate (100:1:30:5). purdue.edu | Contributes to the specificity of the attractive lure. purdue.edu |

Biosynthesis and Genetic Mechanisms of Z 8 Tetradecenyl Acetate Production

General Pheromone Biosynthesis Pathways in Lepidoptera

The production of sex pheromones in moths, including (Z)-8-tetradecenyl acetate (B1210297), generally follows a conserved yet adaptable biosynthetic pathway derived from fatty acid metabolism. researchgate.netmdpi.comlestudium-ias.comsciopen.com This pathway begins with common saturated fatty acids and, through a series of enzymatic modifications, generates the diverse array of pheromone components observed across the Lepidoptera order. mdpi.com The specificity of the final pheromone blend is determined by the precise sequence and action of these enzymes. iastate.edu

Precursor Fatty Acid Utilization

The journey from a simple fat to a complex signaling molecule begins with the utilization of precursor fatty acids, primarily palmitic acid (a 16-carbon saturated fatty acid) and stearic acid (an 18-carbon saturated fatty acid). iastate.eduplos.org These fatty acids are the basic building blocks, synthesized de novo within the pheromone gland from acetyl-CoA. lestudium-ias.commdpi.comalfa-chemistry.com The initial chain length of these precursors is a critical determinant for the final structure of the pheromone component. capes.gov.brnih.gov For instance, studies have shown that the production of specific pheromones can be traced back to the differential use of either palmitic or stearic acid. capes.gov.brnih.gov While de novo synthesis is the primary source, there is also evidence that some moths can store precursor acids in triacylglycerols within the pheromone gland, providing a ready reserve for pheromone production. lestudium-ias.com

Enzymatic Steps: Desaturation, Chain-Shortening, Reduction, and Acetylation

Once the precursor fatty acid is available, it undergoes a cascade of enzymatic modifications to introduce the necessary chemical features for a functional pheromone. These key steps are:

Desaturation: This is a crucial step where a double bond is introduced into the fatty acid chain by a class of enzymes called fatty acyl-CoA desaturases. researchgate.netnih.gov The position and stereochemistry (Z or E) of this double bond are critical for the biological activity of the pheromone and are determined by the specific desaturase enzyme involved. pnas.org This step is a major source of the structural diversity seen in moth pheromones. researchgate.net

Chain-Shortening: Following desaturation, the fatty acid chain may be shortened by two-carbon units through a process of limited β-oxidation. pnas.orgplos.org This allows for the production of a variety of pheromone components with different chain lengths from a single precursor. pnas.org

Reduction: The carboxyl group of the fatty acid is then reduced to an alcohol by fatty acyl-CoA reductases (FARs). pnas.orgpnas.org This is a common step in the biosynthesis of most alcohol, aldehyde, and acetate pheromones. pnas.org

Acetylation: In the final step for acetate-containing pheromones like (Z)-8-tetradecenyl acetate, the newly formed alcohol is esterified by an acetyltransferase, which transfers an acetyl group from acetyl-CoA. nih.govlu.se This final modification completes the synthesis of the active pheromone component. frontiersin.orgbiorxiv.org

Specific Desaturase Enzymes Involved in (Z)-8-Tetradecenyl Acetate Synthesis

The production of (Z)-8-tetradecenyl acetate is critically dependent on the action of a specific type of desaturase enzyme. The introduction of the double bond at the 8th carbon position with a Z configuration is what defines this particular pheromone component.

Delta-10 Desaturase Activity

Research has identified a Δ10-desaturase as the key enzyme responsible for the synthesis of (Z)-8-tetradecenyl acetate in certain leafroller moths. nih.govoup.comoup.com This enzyme acts on a 16-carbon fatty acid precursor, likely palmitic acid, to introduce a double bond at the 10th position, which, after subsequent chain-shortening, results in the final (Z)-8-tetradecenyl acetate. oup.comoup.com The expression of the gene encoding this Δ10-desaturase, often referred to as desat5, is directly correlated with the production of (Z)-8-tetradecenyl acetate. nih.govoup.com In species that produce this pheromone, the desat5 gene is highly expressed in the pheromone glands. oup.complos.org

Regulation of Desaturase Gene Expression in Pheromone Glands

The expression of desaturase genes is tightly regulated, ensuring that pheromones are produced at the right time and in the correct, species-specific blend. researchgate.net This regulation occurs at the genetic level and is often specific to the pheromone gland tissue. researchgate.netnih.gov For instance, in the case of (Z)-8-tetradecenyl acetate production in Planotortrix moths, the expression of the desat5 gene is controlled by both cis-regulatory elements (DNA sequences near the gene) and trans-acting factors (proteins that bind to these sequences). nih.gov Studies have shown that differences in the promoter region of the desat5 gene, as well as the presence or absence of repressor proteins, can lead to significant variations in pheromone production between closely related species. nih.govoup.com This differential regulation is a key mechanism driving the evolution of new pheromone blends and, consequently, reproductive isolation. nih.gov While the Pheromone Biosynthesis Activating Neuropeptide (PBAN) is known to regulate pheromone production in many moths, some studies suggest that the expression of the desaturase gene itself may not be directly controlled by PBAN. nih.govnih.gov

Molecular Evolution of Pheromone Biosynthesis

The diversity of moth pheromones is a product of ongoing molecular evolution, with the genes involved in biosynthesis undergoing processes of gene duplication, divergence, and changes in regulation. researchgate.netnih.govnih.gov The evolution of desaturase genes is particularly significant. It is hypothesized that these genes evolve under a "birth-and-death" model, where new genes arise through duplication and are then either lost or acquire new functions, leading to the production of novel pheromone components. pnas.orgnih.gov

This evolutionary flexibility allows for rapid changes in pheromone signals, which can lead to the formation of new species. pnas.orgnih.gov A fascinating example is the ability of some moths to shift their pheromone blend by activating a different, pre-existing desaturase gene. researchgate.netpnas.org This suggests that the genetic potential for producing different pheromones may be present even if it is not always expressed. The evolution of mating systems in leafroller moths, for example, is directly linked to the differential regulation of the desat5 gene, highlighting how changes in gene expression can be a powerful force in the evolution of reproductive isolation and speciation. nih.govoup.com

Allelic Variation and its Impact on Pheromone Production

The case of Planotortrix octo and Planotortrix excessana provides a detailed model for how allelic variation can directly impact the production of (Z)-8-tetradecenyl acetate. The ability of P. octo to produce this compound is dependent on the expression of a specific Δ10-desaturase gene, named desat5, in its pheromone glands; this gene is not expressed in P. excessana. oup.comoup.comnih.gov

Genetic investigations involving interspecific crosses between these two species have illuminated the regulatory mechanisms at play. oup.comoup.com

F1 Hybrids : Female offspring from crosses between P. octo and P. excessana expressed little to no desat5 in their pheromone glands and consequently did not produce (Z)-8-tetradecenyl acetate. oup.comnih.gov

Backcrosses : When F1 hybrid females were backcrossed to P. excessana males, the female offspring also showed minimal to no desat5 expression. oup.com This pattern strongly suggests the action of a dominant trans-acting repressor originating from the P. excessana genome that suppresses the expression of the desat5 gene. oup.comoup.com

Cis-Regulatory Factors : In contrast, backcrosses of F1 hybrids to P. octo males resulted in a range of desat5 expression levels among the female offspring. oup.comnih.gov Crucially, the production of (Z)-8-tetradecenyl acetate was invariably linked to the expression of desat5. oup.com Further analysis revealed that for the desat5 gene to be expressed, the presence of at least one P. octo-like allele was a requirement. oup.comnih.gov This indicates the necessity of a cis-regulatory factor located on the P. octo allele itself. oup.comoup.com

This dual-control model is supported by physical evidence in the gene's promoter region. A comparison of the 1148 base pairs upstream of the desat5 coding sequence revealed 35 differences between the two species, including a unique 7-base-pair insertion in P. octo. oup.comoup.com This evidence points to a model of pheromone evolution involving mutations in both a trans-acting repressor and a cis-regulatory activator binding site. oup.com

| Cross | desat5 Gene Expression in Female Offspring | (Z)-8-Tetradecenyl Acetate Production | Inferred Genetic Mechanism | Reference |

|---|---|---|---|---|

| P. octo ♀ x P. excessana ♂ (F1) | Little to none | No | Dominant repressor from P. excessana | oup.comoup.com |

| F1 ♀ x P. excessana ♂ (Backcross) | Little to none | No | Dominant repressor from P. excessana | oup.comnih.gov |

| F1 ♀ x P. octo ♂ (Backcross) | Variable expression | Yes (only when desat5 is expressed) | Requires P. octo cis-regulatory element | oup.comoup.com |

Pheromone Reception and Olfactory System Response to Z 8 Tetradecenyl Acetate

Odorant Receptor (OR) Specificity and Tuning

Odorant receptors (ORs) are transmembrane proteins located on the dendrites of olfactory sensory neurons (OSNs) that are responsible for the initial detection of volatile chemical signals. The specificity of these receptors is paramount for distinguishing between closely related pheromone components and ensuring accurate mate recognition.

Identification of Receptors Responsive to (Z)-8-Tetradecenyl Acetate (B1210297)

(Z)-8-tetradecenyl acetate is a key sex pheromone component for several species of tortricid moths endemic to New Zealand, including Ctenopseustis obliquana and Planotortrix octo. plos.orgplos.orgnih.gov Research has focused on identifying the specific odorant receptors in these species that detect this compound.

In C. obliquana, whose males are attracted to a blend of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate, studies have identified a specific receptor, CoblOR7, which is tuned to (Z)-8-tetradecenyl acetate. frontiersin.orgresearchgate.net This receptor is essential for pheromone communication in this species. frontiersin.org Further investigations into the leafroller moth complex, including C. obliquana and P. octo, have identified several male-biased ORs through antennal transcriptome analysis. Among these, OR7 and OR30 show consistently higher expression in the male antennae of all four studied species, including those that use (Z)-8-tetradecenyl acetate, suggesting their role as pheromone receptors. plos.orgscispace.com While OR7 in C. obliquana responds to (Z)-8-tetradecenyl acetate, efforts to identify the activating ligand for its ortholog in P. octo (PoctOR7) have so far been unsuccessful. plos.org

Receptor Evolution and Ligand Specificity

The evolution of ligand specificity in odorant receptors is a dynamic process that plays a crucial role in insect speciation. Comparative studies between the sibling species Ctenopseustis obliquana and Ctenopseustis herana provide a clear example of this evolutionary divergence. C. obliquana uses a pheromone blend that includes (Z)-8-tetradecenyl acetate, and its receptor CoblOR7 is specifically tuned to this compound. plos.orgfrontiersin.org In contrast, C. herana does not use (Z)-8-tetradecenyl acetate in its pheromone blend, and its orthologous receptor, CherOR7, is more broadly tuned and capable of detecting a wider range of related pheromone components. plos.orgfrontiersin.org This broader tuning is considered a derived state, likely resulting from relaxed evolutionary constraints on a receptor no longer essential for mate recognition in C. herana. plos.orgfrontiersin.org

Similarly, the evolution of the pheromone blend in Planotortrix octo, which is predominantly (Z)-8-tetradecenyl acetate, has been linked to the gain of expression of a specific Δ10 desaturase enzyme. plos.org This change in pheromone production would have created selective pressure for the male's corresponding receptor to evolve specificity for this new major component. plos.org Studies on other moths, like the corn borer Ostrinia, have shown that even single amino acid mutations in a receptor's transmembrane domain can significantly alter its sensitivity and specificity to different pheromone isomers, highlighting the molecular basis for the rapid evolution of these olfactory pathways. frontiersin.org

Role of Odorant-Binding Proteins (OBPs) in Ligand Binding

Before a pheromone molecule can activate an odorant receptor, it must traverse the aqueous sensillum lymph surrounding the neuron. This transport is facilitated by odorant-binding proteins (OBPs), small, soluble proteins present at high concentrations in the lymph. nih.govfrontiersin.org

Binding Affinity and Molecular Interactions

OBPs, particularly the subclass of pheromone-binding proteins (PBPs), are thought to bind and solubilize hydrophobic odorants, carrying them to the ORs. nih.govfrontiersin.org While direct binding affinity data for (Z)-8-tetradecenyl acetate is limited, studies on closely related compounds in other moth species provide insight into the molecular interactions. For instance, fluorescence competitive binding assays are commonly used to measure the dissociation constant (Kd) or the inhibition constant (Ki) of a ligand to an OBP. Lower Ki values indicate higher binding affinity.

Research on the general odorant-binding protein AlepGOBP2 from the moth Athetis lepigone showed a high binding affinity for the structurally similar pheromone (Z)-9-tetradecenyl acetate, with a Ki of 0.83 μM. nih.gov Similarly, an OBP from Spodoptera frugiperda, SfruOBP31, also binds (Z)-9-tetradecenyl acetate with high affinity (Ki = 5.02 μM). mdpi.com These findings suggest that OBPs in species like C. obliquana and P. octo likely possess binding pockets capable of strongly and selectively binding the C14 acetate structure of (Z)-8-tetradecenyl acetate.

| Protein | Species | Ligand | Binding Affinity (Ki in μM) | Source |

|---|---|---|---|---|

| AlepGOBP2 | Athetis lepigone | (Z)-9-Tetradecenyl acetate | 0.83 | nih.gov |

| AlepGOBP2 | Athetis lepigone | (Z)-7-Dodecenyl acetate | 0.65 | nih.gov |

| SfruOBP31 | Spodoptera frugiperda | (Z)-9-Tetradecenyl acetate | 5.02 | mdpi.com |

| SfruOBP31 | Spodoptera frugiperda | (Z)-11-Hexadecenyl acetate | 5.40 | mdpi.com |

| MmedCSP3 | Microplitis mediator | (E)-11-Tetradecenyl acetate | ~18.77 | plos.org |

Structural Determinants of OBP-Pheromone Interaction

The structure of OBPs is highly conserved, typically consisting of six α-helices stabilized by three disulfide bonds, which form a hydrophobic internal binding cavity. nih.govnih.gov The specificity of pheromone binding is determined by the size, shape, and amino acid composition of this binding pocket. nih.gov

In Lepidoptera, many PBPs feature a C-terminal region that can form an additional α-helix. plos.orgmdpi.comacs.org Structural studies suggest a pH-dependent mechanism for ligand binding and release. At the neutral pH of the bulk sensillum lymph, the pheromone is held within the hydrophobic pocket. Upon interaction with the negatively charged surface of the dendritic membrane, the local pH is thought to drop. This acidic environment can cause a conformational change, where the C-terminal helix swings into the binding cavity, expelling the ligand near the receptor. plos.org

Molecular docking and structural studies on various moth PBPs have shown that interactions with acetate pheromones are primarily governed by hydrophobic interactions with non-polar amino acid residues lining the cavity. nih.govmdpi.com The length of the carbon chain and the position and configuration of the double bond are key features that determine how well a ligand fits into the binding pocket, contributing to the selective transport of the correct pheromone component. nih.gov

Electrophysiological and Behavioral Responses to (Z)-8-Tetradecenyl Acetate

The successful binding of (Z)-8-tetradecenyl acetate to its specific OR triggers a cascade of events leading to a measurable physiological and behavioral response in the insect. These responses are the ultimate confirmation of the compound's biological activity.

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), directly measure the electrical activity of the antenna or individual olfactory neurons in response to a stimulus. In the case of C. obliquana, males from certain regions have demonstrated clear antennal electrophysiological responses to pheromone blends containing (Z)-8-tetradecenyl acetate. nih.gov More specifically, SSR studies have shown that C. obliquana males possess a large-spike amplitude OSN that responds strongly to (Z)-8-tetradecenyl acetate. plos.org In contrast, its sibling species C. herana, which does not use this compound, has a small-spike amplitude neuron that responds only weakly, providing a clear physiological correlate to the behavioral differences between the species. plos.org

Behavioral assays, such as wind tunnel experiments and field trapping, confirm the role of (Z)-8-tetradecenyl acetate as a potent attractant. Field studies have repeatedly shown that males of C. obliquana are attracted to traps baited with a specific blend of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate, typically in a 90:10 or 80:20 ratio. researchgate.netscispace.com The pheromone of P. octo also consists mainly of (Z)-8-tetradecenyl acetate, which is critical for attracting conspecific males. plos.orgnih.gov These behavioral responses are the definitive evidence of a functional olfactory pathway, from receptor binding to mate-seeking behavior.

| Species | Compound/Blend | Response Type | Key Finding | Source |

|---|---|---|---|---|

| Ctenopseustis obliquana | (Z)-8-Tetradecenyl acetate | Single Sensillum Recording (SSR) | A large-spike amplitude neuron responds strongly to the compound. | plos.org |

| Ctenopseustis obliquana | Blend with (Z)-8-Tetradecenyl acetate | Electroantennography (EAG) | Male antennae show significant electrical responses. | nih.gov |

| Ctenopseustis obliquana | 90:10 blend of (Z)-8-Tetradecenyl acetate / (Z)-5-Tetradecenyl acetate | Behavioral (Field Trapping) | Males are significantly attracted to traps with this blend. | researchgate.netscispace.com |

| Planotortrix octo | (Z)-8-Tetradecenyl acetate | Behavioral (Attraction) | Major pheromone component responsible for attracting males. | plos.orgnih.gov |

| Ctenopseustis herana | (Z)-8-Tetradecenyl acetate | Single Sensillum Recording (SSR) | A small-spike amplitude neuron responds weakly, correlating with its non-pheromonal status in this species. | plos.org |

Electroantennogram (EAG) Responses

The primary reception of (Z)-8-tetradecenyl acetate occurs at the olfactory receptor neurons (ORNs) housed within specialized sensilla on the male moth's antennae. The binding of pheromone molecules to these receptors generates an electrical potential, which can be measured across the entire antenna using a technique called electroantennography (EAG).

While specific EAG data for Planotortrix octo is not extensively detailed in the provided literature, research on the closely related New Zealand leafroller moth, Ctenopseustis obliquana, which also utilizes (Z)-8-tetradecenyl acetate in its pheromone blend, provides valuable insight. Males of C. obliquana from the Central Otago region of New Zealand exhibit distinct electrophysiological responses to their natural pheromone blend containing this compound nih.gov. Further molecular studies have identified a specific olfactory receptor, designated OR7, in both Planotortrix and Ctenopseustis genera that responds to (Z)-8-tetradecenyl acetate, suggesting its role as a dedicated pheromone receptor in these moths scispace.com.

In general, EAG studies across various moth species demonstrate a dose-dependent response to pheromone components. For instance, in the obliquebanded leafroller, Choristoneura rosaceana, EAG responses to its primary pheromone component, (Z)-11-tetradecenyl acetate, increase with higher concentrations cambridge.orgpsu.edu. Similarly, male Spodoptera frugiperda antennae show significant EAG responses to their main pheromone component, (Z)-9-tetradecenyl acetate oup.comacaentmex.org. This suggests that the intensity of the antennal signal in moths like P. octo likely correlates with the concentration of (Z)-8-tetradecenyl acetate detected in the air.

Table 1: Documented Olfactory Responses to (Z)-8-Tetradecenyl Acetate and Related Compounds in Lepidoptera

| Species | Compound | Response Type | Findings | Citations |

| Ctenopseustis obliquana | (Z)-8-Tetradecenyl acetate | Electrophysiological | Males show antennal responses to their pheromone blend containing this compound. | nih.gov |

| Planotortrix & Ctenopseustis | (Z)-8-Tetradecenyl acetate | Receptor Response | A specific olfactory receptor (OR7) responds to the compound, indicating its function as a pheromone receptor. | scispace.com |

| Spodoptera frugiperda | (Z)-9-Tetradecenyl acetate | EAG Response | Elicits a strong antennal response in males, second only to certain plant volatiles. | acaentmex.org |

| Choristoneura rosaceana | (Z)-11-Tetradecenyl acetate | EAG Response | Elicits significant, dose-dependent EAG responses in males. | cambridge.orgpsu.edu |

Male Behavioral Cascades: Orientation and Flight

The detection of (Z)-8-tetradecenyl acetate by the antennae triggers a stereotyped sequence of behaviors in receptive male moths. This behavioral cascade is designed to guide the male along the pheromone plume to its source. While the specific sequence can vary slightly between species, it generally involves activation, orientation, and landing.

Drawing parallels from studies on other moth species, the initial detection of the pheromone typically causes immediate activation, characterized by behaviors such as antennal grooming and wing fanning while walking psu.edu. This is followed by the initiation of upwind flight, a behavior known as positive anemotaxis psu.edu. The male moth flies into the wind, using the intermittent contact with the pheromone plume to stay on course. This sustained, oriented flight is a critical long-range behavior in the mating sequence psu.edu.

As the male gets closer to the pheromone source, the concentration of (Z)-8-tetradecenyl acetate increases, triggering close-range behaviors. These can include a reduction in flight speed, hovering, and ultimately, landing near the source psu.edu. The final stage often involves a localized search on the ground or substrate, culminating in attempts at copulation with the female or the pheromone dispenser researchgate.net. The entire sequence, from initial activation to landing, is a robust behavioral response guided by the olfactory input from compounds like (Z)-8-tetradecenyl acetate bio-conferences.org.

Influence of Stereochemistry and Blend Composition on Reception

The behavioral response of a male moth is rarely elicited by (Z)-8-tetradecenyl acetate alone. The composition of the pheromone blend and the stereochemistry of its components are critical for species-specific communication and can dramatically influence reception.

In Planotortrix octo, the sex pheromone is not a single compound but a blend predominantly composed of (Z)-8-tetradecenyl acetate and tetradecyl acetate nih.govtandfonline.com. Both compounds were found to be necessary to effectively attract males in trap-based studies tandfonline.com. The precise ratio of these components is crucial for optimal attraction. Furthermore, additional compounds identified from the pheromone gland of P. octo have been characterized as repellents, demonstrating that the presence of even minor, incorrect components can inhibit the male's response nih.gov.

This reliance on a specific blend is a key mechanism for reproductive isolation. The sibling species of P. octo, Planotortrix excessana, uses a completely different pheromone blend consisting of (Z)-5-tetradecenyl acetate and (Z)-7-tetradecenyl acetate nih.govoup.complos.orgslu.se. This difference in the chemical signal ensures that males of one species are not attracted to females of the other.

Similarly, Ctenopseustis obliquana uses a blend of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate nih.govplos.org. The response of C. obliquana males is dependent on the correct ratio of these two components scispace.com. The influence of stereochemistry, specifically the geometric isomers (E/Z), is also a well-established factor in pheromone reception. In many moth species, such as the European corn borer (Ostrinia nubilalis), different races are defined by their use of specific ratios of (E)- and (Z)-11-tetradecenyl acetate, and the presence of the "wrong" isomer can be inhibitory psu.educabidigitallibrary.org. While not explicitly documented for (Z)-8-tetradecenyl acetate, it is a fundamental principle of pheromone biology that the specific geometric configuration is vital for correct receptor binding and behavioral response.

Table 2: Pheromone Blend Composition for Species Utilizing (Z)-8-Tetradecenyl Acetate

| Species | Primary Components | Role of Blend | Citations |

| Planotortrix octo | (Z)-8-Tetradecenyl acetate, Tetradecyl acetate | Both components are necessary for male attraction. Additional glandular compounds can be repellent. | nih.govtandfonline.com |

| Ctenopseustis obliquana | (Z)-8-Tetradecenyl acetate, (Z)-5-Tetradecenyl acetate | Male attraction is dependent on a specific blend of these two components. | nih.govscispace.complos.org |

| Planotortrix excessana (Sibling species) | (Z)-5-Tetradecenyl acetate, (Z)-7-Tetradecenyl acetate | Uses a distinct blend, ensuring reproductive isolation from P. octo. | nih.govoup.complos.orgslu.se |

Advanced Research Methodologies for Studying Z 8 Tetradecenyl Acetate

Analytical Techniques for Pheromone Identification and Quantification

The initial identification and quantification of (Z)-8-tetradecenyl acetate (B1210297) from natural sources, such as the pheromone glands of female moths, are accomplished using powerful analytical chemistry techniques. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the chemical analysis of insect pheromones. tandfonline.com This method separates volatile compounds from a mixture and provides detailed mass spectra to elucidate their chemical structures. tandfonline.com In the analysis of tetradecenyl acetate isomers, GC-MS can differentiate between them, although determining the precise position of the double bond can sometimes be challenging without derivatization. tandfonline.comsci-hub.se The electron impact mass spectrum of (Z)-8-tetradecenyl acetate, like other mono-unsaturated acetates, will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the acetate group and cleavage along the hydrocarbon chain. sci-hub.se For instance, the cleavage between the sulfur-substituted carbons in dimethyl disulfide (DMDS) adducts of tetradecenyl acetates yields key fragments that allow for an unambiguous determination of the double bond's position. sci-hub.se

Table 1: Physicochemical Properties of (Z)-8-Tetradecenyl Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₀O₂ |

| Molecular Weight | 254.41 g/mol |

| CAS Number | 35835-80-4 |

Source: The Good Scents Company, 2025; NIST, 2025 nist.govthegoodscentscompany.com

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive technique that directly links the chemical identity of a compound to its biological activity. nih.gov As compounds elute from the gas chromatograph, the effluent is split, with one part going to a standard detector (like a Flame Ionization Detector, FID) and the other passing over an insect antenna. tandfonline.com An electroantennogram (EAG) records any electrical potential changes from the antenna, indicating that the compound has been detected by the insect's olfactory receptors. tandfonline.comresearchgate.net

This method has been crucial in identifying biologically active pheromone components, including various tetradecenyl acetates, from complex gland extracts. tandfonline.com For example, in studies of the variegated cutworm, Peridroma saucia, GC-EAD analysis of female pheromone gland extracts revealed two components with electroantennographic activity, which were subsequently identified as (Z)-9-tetradecenyl acetate and (Z)-11-hexadecenyl acetate. tandfonline.com Similarly, research on the pear fruit moth, Acrobasis pyrivorella, used GC-EAD to detect two active compounds in female gland extracts, later identified as (Z)-9-pentadecenyl acetate and pentadecyl acetate. researchgate.net This technique confirms which specific compounds in a natural blend, such as (Z)-8-tetradecenyl acetate, are perceived by the male moth's antennae.

Molecular Biology and Genetic Approaches

To understand how insects detect and process pheromone signals like (Z)-8-tetradecenyl acetate, researchers employ a range of molecular biology and genetic techniques. These approaches focus on identifying and characterizing the genes and proteins involved in olfaction, such as olfactory receptors (ORs) and odorant-binding proteins (OBPs).

Antennal transcriptome sequencing, particularly using next-generation sequencing (NGS) technologies like RNA-Seq, has become a powerful tool for discovering the full repertoire of genes involved in olfaction in a given insect species. plos.orgplos.org By sequencing all the RNA transcripts present in the antennae—the primary olfactory organs—researchers can identify candidate genes encoding for olfactory proteins, including ORs, OBPs, chemosensory proteins (CSPs), and sensory neuron membrane proteins (SNMPs). plos.orgplos.org

This approach has been successfully used to identify numerous candidate olfactory receptors in various moth species. researchgate.net For instance, a transcriptome analysis of the antennae of the red turpentine (B1165885) beetle, Dendroctonus valens, identified 22 putative odorant receptors. plos.org In leafroller moths of the genera Ctenopseustis and Planotortrix, which use (Z)-8-tetradecenyl acetate as a sex pheromone component, transcriptome analysis of pheromone glands and antennae has been used to mine for genes involved in both pheromone biosynthesis and reception. researchgate.net

Once candidate olfactory genes are identified, quantitative gene expression analysis is used to infer their function. Techniques like RNA-Seq and quantitative real-time PCR (qRT-PCR) are used to compare the expression levels of these genes in different tissues (e.g., antennae vs. legs) and between sexes. researchgate.netmdpi.com Genes encoding receptors for female-produced sex pheromones are typically expected to have significantly higher expression in male antennae compared to female antennae. researchgate.net

Studies on leafroller moths have utilized qRT-PCR to demonstrate the male-biased expression of specific odorant receptors. researchgate.netresearchgate.net For example, in Ctenopseustis obliquana, a species where males are attracted to a blend containing (Z)-8-tetradecenyl acetate, three male-biased ORs were identified through quantitative RT-PCR. researchgate.net Similarly, research on the turnip moth, Agrotis segetum, showed that receptors for pheromone components like (Z)-7-dodecenyl acetate and (Z)-9-tetradecenyl acetate had typical male-biased expression. biorxiv.org These expression patterns provide strong evidence for the role of these receptors in detecting specific pheromone components.

Table 2: Examples of Quantitative Gene Expression Analysis in Moth Olfaction Studies

| Technique | Finding | Species Example | Reference |

|---|---|---|---|

| RNA-Seq | Identification of 54 candidate odorant receptors (ORs) with many showing sex-biased expression. | Loxostege sticticalis | plos.org |

| qRT-PCR | Confirmation of male-biased expression of candidate sex pheromone receptor genes. | Ostrinia nubilalis | researchgate.net |

| qRT-PCR | Analysis of tissue expression profiles of ORs, revealing antenna-specific or even ovipositor-specific expression. | Helicoverpa assulta | mdpi.com |

The definitive link between a specific olfactory receptor and its ligand, such as (Z)-8-tetradecenyl acetate, is established through functional characterization in heterologous expression systems. oup.com In this approach, the gene for a candidate receptor is expressed in a host cell that does not normally have olfactory receptors, such as Xenopus laevis (African clawed frog) oocytes or cultured human cells. biorxiv.orgoup.com

These cells, now expressing the insect's olfactory receptor (along with its co-receptor, Orco), can be tested for responses to a panel of chemical compounds. biorxiv.orgfrontiersin.org The cellular response, typically measured as an electrical current using a two-electrode voltage clamp, indicates that the receptor is activated by a specific ligand. biorxiv.orgfrontiersin.org This method has been used to deorphanize numerous pheromone receptors. For example, in the common cutworm Spodoptera litura, functional expression in Xenopus oocytes was used to show that the receptor SlituOR13 was tuned to both (Z,E)-9,12-tetradecadienyl acetate and (Z)-9-tetradecenyl acetate, with calculated EC₅₀ values of 6.11 x 10⁻⁶ M and 1.18 x 10⁻⁶ M, respectively. oup.com Similarly, studies on the Asian corn borer, Ostrinia furnacalis, have used this system to characterize the function of its pheromone receptors. frontiersin.orgfrontiersin.org This powerful technique provides conclusive evidence of a receptor's specificity and sensitivity to compounds like (Z)-8-tetradecenyl acetate.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the protein it encodes. In the context of (Z)-8-tetradecenyl acetate, this methodology is pivotal for elucidating the structure-function relationships of the pheromone receptors (PRs) that detect it.

Researchers can introduce single or multiple amino acid substitutions in the binding pocket of a PR to investigate how these changes affect its sensitivity and specificity to (Z)-8-tetradecenyl acetate and other related compounds. pnas.org For instance, studies on the pheromone receptors of Spodoptera species have utilized site-directed mutagenesis to identify key amino acid residues responsible for narrowing the receptor's response spectrum to a single ligand. pnas.org By altering specific amino acids, scientists can pinpoint those critical for binding (Z)-8-tetradecenyl acetate, providing a deeper understanding of the molecular basis of pheromone recognition. This approach has been instrumental in explaining the evolution of pheromone communication systems and the diversification of moth species. pnas.org

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic interactions between a ligand, such as (Z)-8-tetradecenyl acetate, and its corresponding protein receptor. These simulations model the movement of atoms and molecules over time, providing a detailed view of the binding process that is often difficult to capture through experimental methods alone.

MD simulations can predict the binding affinity and conformation of (Z)-8-tetradecenyl acetate within the hydrophobic binding pocket of a pheromone-binding protein (PBP) or a PR. nsf.gov These simulations have been used to study the interactions of similar pheromone acetates, revealing key amino acid residues that form hydrophobic interactions and potential hydrogen bonds with the ligand. nsf.gov For example, in the Asian corn borer, Ostrinia furnacalis, MD simulations have helped to identify the specific amino acids within the PBP that are crucial for binding different pheromone isomers. nsf.gov This information is vital for understanding how the protein transports the hydrophobic pheromone through the aqueous environment of the insect's antenna to the receptor neuron. Furthermore, computational docking studies, a related technique, can be used to predict the binding poses of (Z)-8-tetradecenyl acetate and its analogs within the receptor's binding site, guiding the design of more effective attractants or inhibitors. biorxiv.org

Behavioral Bioassays and Field Studies

While molecular techniques provide insight into the initial stages of pheromone perception, behavioral bioassays and field studies are essential for understanding the ultimate effect of (Z)-8-tetradecenyl acetate on insect behavior and for evaluating its practical applications.

Wind tunnels are controlled laboratory environments that allow researchers to observe and quantify the behavioral responses of insects to airborne chemical cues like (Z)-8-tetradecenyl acetate. researchgate.net In a typical assay, the pheromone is released at one end of the tunnel, creating a plume that mimics natural conditions. The flight behavior of male moths, including upwind flight, casting, and source location, can then be meticulously recorded and analyzed.

Wind tunnel experiments have been crucial in determining the behavioral relevance of individual pheromone components. researchgate.net For example, studies on Spodoptera littoralis have used wind tunnels to demonstrate that while the major pheromone component can elicit the full behavioral sequence, minor components like (Z)-9-tetradecenyl acetate have significantly lower activity when tested individually. researchgate.net These assays also allow for the precise control of variables such as pheromone concentration, wind speed, and light intensity, which can significantly affect male moth response. researchgate.netresearchgate.net

Field trapping studies are the definitive test for the effectiveness of (Z)-8-tetradecenyl acetate as a pest management tool. These studies involve deploying traps baited with synthetic pheromones in agricultural or natural settings to monitor insect populations and evaluate the efficacy of different lure formulations.

The design of the trap, the type of dispenser, and the composition of the pheromone blend are all critical factors that are optimized through field trials. google.com For instance, research on the plum fruit moth, Grapholita funebrana, and the oriental fruit moth, Grapholita molesta, has shown that the addition of (Z)-8-tetradecenyl acetate to the primary pheromone blend can significantly reduce the capture of the non-target species, demonstrating its potential for developing species-specific lures. nih.gov Field trapping is also essential for determining the optimal timing for pest control interventions by tracking the flight activity of the target moth species throughout the season. cabidigitallibrary.org Data from these studies can reveal the presence of different pest strains and the potential for interspecific communication, which has important implications for integrated pest management programs. eje.czbohrium.com

Table 1: Research Findings on the Effect of (Z)-8-Tetradecenyl Acetate in Field Trapping

| Species | Effect of (Z)-8-Tetradecenyl Acetate | Reference |

|---|---|---|

| Grapholita molesta (Oriental Fruit Moth) | Addition to primary pheromone blend reduced male trapping by over 86%. | nih.gov |

| Plutella xylostella (Diamondback Moth) | Inhibited attraction when added to synthetic lures. | bohrium.com |

| Spilonota ocellana (Eye-spotted Bud Moth) | Used as a lure for monitoring. | cabidigitallibrary.org |

| Grapholita funebrana (Plum Fruit Moth) | No significant effect on trapping when added to the primary pheromone blend. | nih.gov |

Chemical Synthesis and Analog Design

The ability to study and utilize (Z)-8-tetradecenyl acetate is fundamentally dependent on its availability through chemical synthesis. The design and synthesis of analogs also play a crucial role in structure-activity relationship studies and the development of improved pest control agents.

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of (Z)-8-tetradecenyl acetate, which ensures the correct Z (cis) configuration of the double bond, is of paramount importance. Various synthetic strategies have been developed to achieve high stereoisomeric purity.

One common approach involves the use of the Wittig reaction, which can be tuned to favor the formation of the Z-alkene. Another powerful method is the stereospecific reduction of an alkyne precursor. For example, the hydrogenation of a triple bond using a poisoned catalyst, such as Lindlar's catalyst, can selectively produce the Z-alkene. Organoborane chemistry has also been employed for the stereospecific synthesis of (Z)-alkenols, which can then be acetylated to yield the final product. pherobase.com The purity of the synthesized pheromone is critical, as even small amounts of the corresponding E (trans) isomer can inhibit the attraction of the target insect.

Preparation of Isomers and Structural Analogues for Biological Evaluation

The synthesis of isomers and structural analogues of (Z)-8-tetradecenyl acetate is crucial for investigating the structure-activity relationships that govern its function as a semiochemical. These synthetic compounds serve as molecular probes to understand the specific requirements of insect olfactory receptors. The preparation of these molecules involves stereoselective synthetic routes to control the geometry of the double bond and to introduce modifications at various positions of the parent molecule. The biological activity of these synthesized compounds is then typically evaluated using techniques such as electroantennography (EAG) and field trapping experiments.

A common strategy for synthesizing analogues of (Z)-8-tetradecenyl acetate and other related pheromones involves the use of coupling reactions. For instance, the synthesis of (E,E)-8,10-dodecadienyl acetate and its analogues has been achieved with good yields and high stereoselectivity through coupling reactions catalyzed by lithium tetrachlorocuprate (Li2CuCl4). mdpi.com The corresponding alcohols are often synthesized first and then converted to their acetate or aldehyde derivatives via acetylation or oxidation. mdpi.com For the creation of specific Z-isomers, methods like the Wittig reaction are employed to ensure high stereoselectivity.

The biological evaluation of these synthesized compounds often reveals that even minor structural changes can significantly impact their activity. For example, in many moth species, the corresponding (E)-isomer of a (Z)-alkenyl acetate pheromone can act as an antagonist, reducing the attraction of males to the primary pheromone. Similarly, positional isomers, where the double bond is shifted along the carbon chain, often exhibit reduced or altered biological activity.

In the context of the leaf-miner moth Phyllonorycter heegerella, three compounds were identified from virgin females: (Z)-8-tetradecenyl acetate (Z8-14:OAc), tetradecyl acetate (14:OAc), and (Z)-8-tetradecenol (Z8-14:OH). researchgate.net Field trapping experiments showed that (Z)-8-tetradecenyl acetate was attractive on its own, while tetradecyl acetate acted as a synergist. researchgate.net This highlights the importance of synthesizing and testing not only the primary pheromone component but also related compounds that may be part of the natural pheromone blend.

Further studies on Phyllonorycter species have demonstrated the inhibitory effects of certain isomers. For instance, the attraction of P. ulmifoliella to its pheromone, (Z)-10-tetradecenyl acetate, was reduced by the presence of the geometric (E)-isomer. researchgate.net Similarly, for P. acerifoliella, the attractivity of a blend of (Z)-8-tetradecenyl acetate and (Z)-10-tetradecenyl acetate was diminished by the addition of (E)-10-dodecenyl acetate. researchgate.net

The modification of the functional group is another important area of investigation. The alcohol corresponding to the pheromone acetate, such as (Z)-8-tetradecenol, and the corresponding aldehyde are common analogues prepared for biological testing. In many cases, these compounds elicit different behavioral responses. For example, while (Z)-8-tetradecenyl acetate is a primary attractant, the corresponding alcohol might be less active or even inhibitory when combined with the acetate. cambridge.org

The following tables summarize the findings from various studies on the preparation and biological evaluation of isomers and structural analogues related to tetradecenyl acetates.

Table 1: Synthesized Analogues of Lepidopteran Pheromones and their Observed Effects

| Compound Class | Specific Analogue | Modification from Parent Compound | Observed Biological Effect | Reference(s) |

|---|---|---|---|---|

| Positional Isomer | (Z)-9-Tetradecenyl acetate | Double bond at C9 instead of C8 | Synergistic effect with (E,E)-8,10-dodecadienyl acetate for L. glycinivorella | mdpi.com |

| Saturated Analogue | Tetradecyl acetate | No double bond (saturated) | Synergist for P. heegerella with Z8-14:OAc; Synergistic with EE-8,10-12:Ac for L. glycinivorella | mdpi.comresearchgate.net |

| Functional Group Analogue | (Z)-8-Tetradecenol | Alcohol instead of acetate | Component of P. heegerella pheromone blend | researchgate.net |

| Functional Group Analogue | (E,E)-8,10-Dodecadienal | Aldehyde instead of acetate | Synergistic effect with (E,E)-8,10-dodecadienyl acetate for L. glycinivorella | mdpi.com |

| Geometric Isomer | (E)-10-Tetradecenyl acetate | E configuration instead of Z | Inhibitory for P. platani attraction | researchgate.net |

Table 2: Biological Evaluation of Selected Tetradecenyl Acetate Isomers and Analogues

| Species | Compound(s) Tested | Evaluation Method | Finding | Reference(s) |

|---|---|---|---|---|

| Leguminivora glycinivorella | (Z)-9-Tetradecenyl acetate + (E,E)-8,10-dodecadienyl acetate | Field Trapping | 10.98-fold increase in trap catch compared to the diene alone. | mdpi.com |

| Phyllonorycter heegerella | (Z)-8-Tetradecenyl acetate + Tetradecyl acetate | Field Trapping | Tetradecyl acetate acts as a synergist to the primary pheromone. | researchgate.net |

| Phyllonorycter platani | (Z)-10-Tetradecenyl acetate + (E)-10-Tetradecenyl acetate | Field Trapping | The (E)-isomer reduced the efficacy of traps baited with the (Z)-isomer. | researchgate.net |

| Spodoptera littoralis | (Z,E)-9,11-Tetradecadienyl acetate + (Z)-9-Tetradecenyl acetate | Field Trapping | Addition of 5% or more of (Z)-9-tetradecenyl acetate decreased catches. | cambridge.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (E,E)-8,10-Dodecadienal |

| (E,E)-8,10-Dodecadienyl acetate |

| (E)-10-Dodecenyl acetate |

| (E)-10-Tetradecenyl acetate |

| (Z)-10-Tetradecenyl acetate |

| (Z)-8-Tetradecenol |

| (Z)-8-Tetradecenyl acetate |

| (Z)-9-Tetradecenyl acetate |

| (Z,E)-9,11-Tetradecadienyl acetate |

Applications of Z 8 Tetradecenyl Acetate in Integrated Pest Management

Development of Pheromone-Based Monitoring Systems

Pheromone-based monitoring systems are a cornerstone of IPM, providing essential data on pest presence, abundance, and seasonal activity. (Z)-8-Tetradecenyl acetate (B1210297) is a vital component in the lures used in these systems for specific pest species.

The design and optimization of attractant lures containing (Z)-8-tetradecenyl acetate are critical for their effectiveness in monitoring programs. Research has focused on identifying the precise blend of pheromone components and their optimal ratios to maximize the capture of target male moths.

For instance, in New Zealand, the pheromone for the endemic leafroller Ctenopseustis obliquana was identified as a blend of (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate. tandfonline.com Subsequent research led to the development of improved lures for this species by adjusting the ratio of these two components and adding other compounds found in the female pheromone gland, such as dodecyl acetate, tetradecyl acetate, and hexadecanal (B134135). nih.gov This optimization resulted in a significant increase in the capture of male C. obliquana moths. nih.gov

Similarly, the pheromone for another New Zealand leafroller, Planotortrix octo, includes (Z)-8-tetradecenyl acetate and tetradecyl acetate. nih.gov The development of effective lures for this pest has also involved the identification and inclusion of additional compounds that enhance attraction. nih.gov

The following table summarizes the key pheromone components for these two leafroller species, highlighting the role of (Z)-8-tetradecenyl acetate.

| Species | Key Pheromone Components |

| Ctenopseustis obliquana | (Z)-5-tetradecenyl acetate, (Z)-8-tetradecenyl acetate |

| Planotortrix octo | (Z)-8-tetradecenyl acetate, tetradecyl acetate |

This table illustrates the primary pheromone components for two leafroller species where (Z)-8-Tetradecenyl Acetate is a key attractant.

The optimization of these lures is an ongoing process, with researchers continually seeking to refine the blends to improve their specificity and efficacy.

Once an effective lure is developed, monitoring traps must be calibrated to accurately reflect the population dynamics of the target pest. This involves determining the relationship between the number of moths captured in the traps and the actual pest population density in the field. This information is crucial for establishing action thresholds, which are pest population levels at which control measures should be initiated to prevent economic damage.

Studies have shown that factors such as trap design, lure loading (the amount of pheromone in the lure), and trap placement can significantly influence the number of moths captured. nzpps.org For example, in trials monitoring leafroller populations in New Zealand apple orchards, it was found that traps placed at a lower height and baited with lures containing a higher pheromone load caught significantly more moths. nzpps.org

Effective monitoring systems are essential for the successful implementation of mating disruption programs. They provide a means to verify that the disruption technique is effectively suppressing pest populations and to detect any potential "hot spots" of pest activity that may require supplementary control measures. nzpps.orgnzpps.org

Mating Disruption Strategies Utilizing (Z)-8-Tetradecenyl Acetate

Mating disruption is a pest control technique that involves permeating the atmosphere of a crop with a synthetic version of the female sex pheromone. This confuses the male moths and makes it difficult for them to locate females, thereby disrupting mating and reducing the subsequent generation of pests. (Z)-8-Tetradecenyl acetate is a key active ingredient in mating disruption formulations for several important pest species.

In some cases, a single pest species is the primary target for control. Mating disruption programs can be designed to specifically target this species using its unique pheromone blend. For example, early mating disruption trials for the control of the endemic leafrollers Planotortrix octo and Ctenopseustis obliquana in New Zealand apricots utilized a blend of (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate. tandfonline.com This blend was designed to disrupt both species, which often occur together. tandfonline.com

The success of these single-species (or closely related species) programs has demonstrated the potential of mating disruption as a viable alternative to conventional insecticides. tandfonline.com

In many agricultural systems, multiple pest species can cause economic damage. Developing mating disruption programs that can effectively control a complex of pests simultaneously is a significant challenge. However, research has led to the development of multi-species disruption blends that incorporate the pheromone components of several different pests into a single dispenser.

A notable example of this approach comes from New Zealand, where a single dispenser has been developed for the mating disruption of three leafroller species: Epiphyas postvittana (lightbrown apple moth), Planotortrix octo, and Ctenopseustis obliquana. nih.govnzpps.org This dispenser contains a blend of six different pheromone components, including (Z)-8-tetradecenyl acetate, to target all three species. nzpps.org

The development of this "three-way" mating disruption system has been a significant advancement in IPM for New Zealand apple and stone fruit orchards, leading to reductions in insecticide use without compromising fruit quality. nih.govnzpps.org

The following table details the components of a multi-species disruption blend used in New Zealand apple orchards.

| Pheromone Component | Target Species |

| (E)-11-tetradecenyl acetate | Epiphyas postvittana |

| (E,E)-9,11-tetradecen-1-yl acetate | Epiphyas postvittana |

| (n)-tetradecyl acetate | Planotortrix octo |

| (Z)-5-tetradecenyl acetate | Ctenopseustis obliquana |

| (Z)-8-tetradecenyl acetate | Planotortrix octo, Ctenopseustis obliquana |

| (Z)-11-tetradecenyl acetate | Other leafroller species |

This table showcases the components of a multi-species mating disruption blend, highlighting the role of (Z)-8-Tetradecenyl Acetate in targeting two key leafroller pests.

These multi-species disruption programs represent a sophisticated approach to pest management, offering a highly selective and environmentally friendly solution for controlling complex pest problems. nzpps.org

Advanced Approaches in Semiochemical-Based Pest Control

The field of semiochemical-based pest control is continually evolving, with researchers exploring new and innovative ways to use compounds like (Z)-8-tetradecenyl acetate. One area of advancement is the development of novel delivery systems for pheromones. These include controlled-release formulations that can provide season-long protection with a single application, as well as sprayable formulations that may be more cost-effective for large-scale use. googleapis.com

Furthermore, there is ongoing research into the biological production of insect pheromones using genetically engineered yeasts and plants. nih.gov This "green chemistry" approach has the potential to produce pheromones like (Z)-8-tetradecenyl acetate more sustainably and at a lower cost than traditional chemical synthesis. nih.gov

Another advanced approach involves the combination of mating disruption with other IPM tactics, such as the use of biological control agents or targeted insecticide applications. This integrated approach can provide more robust and sustainable pest control than any single tactic used alone. The use of pheromone-based monitoring systems is critical in these integrated programs to guide decision-making and ensure that interventions are applied only when necessary. nzpps.org

Species-Specific Attractant Development and Enhancement

(Z)-8-Tetradecenyl acetate is a crucial component in the sex pheromone blend of several moth species, making it central to the development of species-specific lures for monitoring and control. nih.govresearchgate.net Research has focused on identifying the exact composition and ratios of pheromone components to create highly effective and selective attractants.

The brownheaded leafroller, Ctenopseustis obliquana, a pest of horticultural importance in New Zealand, utilizes (Z)-8-tetradecenyl acetate in its pheromone blend. nih.govresearchgate.net However, significant regional variations exist in the pheromone composition of this species. An Auckland population was found to use an approximate 4:1 mixture of (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate. nih.govresearchgate.net In contrast, populations from Christchurch were found to use a different blend consisting of (Z)-5-tetradecenyl acetate and tetradecyl acetate, and traps baited with the Auckland-type pheromone caught no males in this region. nih.gov Further research into a population from Central Otago demonstrated that modifying the ratio of (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate and adding three other glandular compounds led to a significant improvement in male capture. nih.gov

Another New Zealand leafroller, Planotortrix octo, also uses (Z)-8-tetradecenyl acetate as a key part of its sex pheromone, in combination with tetradecyl acetate. nih.govresearchgate.net The identification of these specific blends has enabled the creation of lures for monitoring and managing these pests in horticultural settings like stone fruit orchards. nih.gov

| Species | Primary Pheromone Components Involving (Z)-8-Tetradecenyl Acetate | Geographic Population/Note | Reference |

|---|---|---|---|

| Ctenopseustis obliquana (Brownheaded Leafroller) | (Z)-8-tetradecenyl acetate and (Z)-5-tetradecenyl acetate (approx. 4:1 ratio) | Auckland, NZ Population | nih.govresearchgate.net |

| Ctenopseustis obliquana (Brownheaded Leafroller) | (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate (modified ratio) plus other components | Central Otago, NZ Population | nih.gov |

| Planotortrix octo (Leafroller) | (Z)-8-tetradecenyl acetate and tetradecyl acetate | New Zealand | nih.govresearchgate.net |

| Grapholita funebrana (Plum Fruit Moth) | (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, (Z)-8-tetradecenyl acetate, (Z)-10-tetradecenyl acetate, (Z)-8-dodecen-1-ol | Secondary Component | pherobase.com |

Role of Secondary Pheromone Components in Augmenting or Inhibiting Attraction

The precise blend of multiple chemical compounds is often essential for effective chemical communication in insects, and the presence or absence of secondary components can dramatically alter the attractiveness of a pheromone lure. pherobase.comnih.gov (Z)-8-Tetradecenyl acetate often acts in concert with other compounds, which can have synergistic (augmenting) or antagonistic (inhibiting) effects.

In the case of the plum fruit moth, Grapholita funebrana, the female sex gland contains a complex blend that includes (Z)-8-dodecenyl acetate (the primary component), (E)-8-dodecenyl acetate, (Z)-8-tetradecenyl acetate, (Z)-10-tetradecenyl acetate, and (Z)-8-dodecen-1-ol. pherobase.com Field trials revealed that while (Z)-8-tetradecenyl acetate is a natural component of the pheromone, its inclusion in synthetic lures did not increase the capture of G. funebrana males. pherobase.com Interestingly, this component serves a role in reproductive isolation; the addition of the 14-carbon acetates, including (Z)-8-tetradecenyl acetate, inhibited the attraction of the related species Grapholita molesta (oriental fruit moth). pherobase.com Conversely, adding (Z)-8-dodecen-1-ol at levels optimal for attracting G. molesta actually reduced the attraction of G. funebrana males, showcasing the delicate balance of components required for species-specific attraction. pherobase.comcambridge.org

For the brownheaded leafroller Ctenopseustis obliquana, enhancing lures for specific populations required the addition of secondary components. Research on the Central Otago population found that adding dodecyl acetate, tetradecyl acetate, and hexadecanal to a blend of (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate significantly improved trap catches compared to previous lures. nih.gov This highlights that minor compounds, even those not considered primary attractants, can be crucial for optimizing a lure's performance. nih.gov

| Target Species | Secondary Component(s) | Effect on Attraction | Notes | Reference |

|---|---|---|---|---|

| Grapholita funebrana | (Z)-8-dodecen-1-ol | Inhibitory | This compound is an attractant for the related species G. molesta. | pherobase.com |

| Grapholita molesta | (Z)-8-tetradecenyl acetate and (Z)-10-tetradecenyl acetate | Inhibitory | These compounds are secondary components of the G. funebrana pheromone. | pherobase.com |

| Ctenopseustis obliquana (Central Otago population) | dodecyl acetate, tetradecyl acetate, hexadecanal | Synergistic | Added to a blend of (Z)-5-tetradecenyl acetate and (Z)-8-tetradecenyl acetate. | nih.gov |

Environmentally Friendly Pest Control Methodologies

The use of synthetic pheromones like (Z)-8-tetradecenyl acetate is a cornerstone of modern, environmentally friendly pest control strategies. mdpi.comresearchgate.net These biorational methods manipulate the behavior of insect pests to control their populations without the widespread application of conventional insecticides. researchgate.netjales.org Key methodologies include mating disruption, mass trapping, and lure-and-kill systems. mdpi.comresearchgate.net

Mating disruption is a particularly successful technique that involves permeating an area, such as an orchard, with a high concentration of a synthetic pheromone blend. google.com This confuses the male insects, making it difficult or impossible for them to locate calling females, thus disrupting mating and reducing subsequent larval populations. google.com A notable application involving (Z)-8-tetradecenyl acetate is the development of a single dispenser for the mating disruption of three key leafroller pests in New Zealand: Epiphyas postvittana, Planotortrix octo, and Ctenopseustis obliquana. nih.govresearchgate.net This multi-species dispenser was successfully deployed in commercial stone fruit orchards, leading to the disruption of trapping for all three species and enabling a measurable reduction in insecticide use without an increase in fruit damage. nih.gov

These pheromone-based tactics are highly specific, targeting only the pest species and preserving beneficial insects and other non-target organisms. cabidigitallibrary.org The development of cost-effective synthesis methods for pheromone components further enhances the feasibility of their large-scale use in sustainable agriculture. jales.org By providing a targeted, non-toxic alternative, pheromones like (Z)-8-tetradecenyl acetate play a vital role in IPM systems that aim to minimize ecological impact while maintaining effective pest control. nih.gov

Future Research Trajectories for Z 8 Tetradecenyl Acetate

Elucidating Underexplored Molecular Mechanisms of Interaction and Inhibition

Future research is poised to delve deeper into the nuanced molecular interactions of (Z)-8-tetradecenyl acetate (B1210297) with insect olfactory systems. While the general mechanism of pheromone perception is understood to involve binding proteins and olfactory receptors (ORs), the specific dynamics for this compound, particularly concerning inhibition and modulation, remain largely uncharted.

A key area of investigation will be the characterization of specific olfactory receptors in target and non-target species that respond to (Z)-8-tetradecenyl acetate. Understanding the precise binding pocket and the amino acid residues involved in ligand recognition will be crucial. Furthermore, the phenomenon of antagonism, where one compound inhibits the response to another, is a critical area of study. For instance, in some moth species, certain pheromone components can act as behavioral antagonists to related species, a mechanism vital for reproductive isolation. Research into how (Z)-8-tetradecenyl acetate might inhibit the olfactory response to the primary pheromones of non-target species at the receptor level could lead to more specific pest control strategies.

Moreover, the concept of allosteric modulation of insect olfactory receptors presents a frontier in understanding pheromone perception. nih.govnih.govvanderbilt.eduplos.org Allosteric modulators can bind to a site on the receptor other than the primary binding site, altering the receptor's response to the main pheromone. nih.govnih.govvanderbilt.eduplos.org Investigating whether other environmental semiochemicals or synthetic compounds can act as allosteric modulators for receptors of (Z)-8-tetradecenyl acetate could open up new possibilities for enhancing or inhibiting its activity. nih.govnih.govvanderbilt.eduplos.org

| Research Area | Key Questions | Potential Impact |

| Olfactory Receptor Characterization | Which specific ORs bind to (Z)-8-tetradecenyl acetate? What is the structure of the binding pocket? | Development of more specific and effective attractants or repellents. |

| Antagonistic Interactions | Does (Z)-8-tetradecenyl acetate inhibit the olfactory response of non-target species? What is the molecular basis of this inhibition? | Improved species-specificity in pest management applications. |